3'-(3-Ethylphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide
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Overview
Description
“3’-(3-Ethylphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide” is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features an indoline and thiazolidine ring system, making it a subject of interest in various fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3’-(3-Ethylphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide” typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Indoline Ring: This can be achieved through cyclization reactions involving aniline derivatives.
Spiro Linkage Formation: The spiro linkage is often formed through nucleophilic substitution reactions.
Thiazolidine Ring Formation: This step may involve the reaction of a thiol with a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Chemical Synthesis: Use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action for “3’-(3-Ethylphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide” would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity in biological systems.
Pathway Modulation: Affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,2’-thiazolidine] Derivatives: Compounds with similar spiro linkage and ring systems.
Thiazolidinediones: Known for their use in diabetes treatment.
Indoline Derivatives: Commonly studied for their pharmacological properties.
Properties
IUPAC Name |
3-(3-ethylphenyl)-1'-[(2-methylphenyl)methyl]-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S/c1-3-19-10-8-12-21(15-19)28-24(29)17-33(31,32)26(28)22-13-6-7-14-23(22)27(25(26)30)16-20-11-5-4-9-18(20)2/h4-15H,3,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPAHGBLAWZEMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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